molecular formula C20H20N4O B2394332 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954306-03-7

5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2394332
M. Wt: 332.407
InChI Key: UAFRFTMOXWLWQR-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique chemical structure and possesses various biological activities, which makes it an attractive target for drug discovery and development.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Cycloaddition Reactions : Compounds similar to 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide are used in [2 + 2] cycloadditions reactions. For instance, lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles undergo fragmentation and nitrogen loss at room temperature, leading to the formation of complex amides through cycloaddition to the CO bond. This method illustrates the synthetic versatility of triazole derivatives in creating structurally diverse compounds (Ghose & Gilchrist, 1991).

  • Ruthenium-Catalyzed Synthesis : A study demonstrated a ruthenium-catalyzed approach to synthesize 5-amino-1,2,3-triazole-4-carboxylates, highlighting the triazole scaffold's utility in peptidomimetic and biologically active compound development. This protocol enables complete regiocontrol in cycloaddition reactions and has been utilized to produce compounds with potential as HSP90 inhibitors, showcasing the triazole's utility in therapeutic agent synthesis (Ferrini et al., 2015).

Antitumor and Biological Activities

  • Antitumor Properties : Research into imidazotetrazines, structurally related to triazoles, has yielded compounds with broad-spectrum antitumor activity. The study illustrates the potential of using triazole derivatives as prodrug modifications to enhance therapeutic efficacy against various cancers (Stevens et al., 1984).

  • Antioxidative and Antimicrobial Activities : Novel triazole derivatives, including those with a cyclopropyl group, have been synthesized and evaluated for their antioxidative and antimicrobial properties. Certain compounds exhibited significant activity, suggesting their potential in developing new therapeutic agents with antioxidative and antimicrobial effects (Yildirim, 2020).

properties

IUPAC Name

5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-13-8-11-17(14(2)12-13)21-20(25)18-19(15-9-10-15)24(23-22-18)16-6-4-3-5-7-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFRFTMOXWLWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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